molecular formula C12H14N2O5S B2539857 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one CAS No. 400088-08-6

3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one

Cat. No.: B2539857
CAS No.: 400088-08-6
M. Wt: 298.31
InChI Key: NCZCFUMKWKEQJH-FLIBITNWSA-N
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Description

3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one is a functionalized chalcone derivative characterized by a propenone backbone substituted with a 3-nitrophenyl group at position 1, a dimethylamino group at position 3, and a methylsulfonyl group at position 2. This compound belongs to the class of α,β-unsaturated ketones, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of electron-withdrawing (nitro, methylsulfonyl) and electron-donating (dimethylamino) groups creates a polarized electronic structure, influencing its reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-methylsulfonyl-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13(2)8-11(20(3,18)19)12(15)9-5-4-6-10(7-9)14(16)17/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZCFUMKWKEQJH-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])\S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule, 3-(dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (C₁₃H₁₅N₂O₅S), features three distinct functional groups:

  • A 3-nitrophenyl moiety at position 1
  • A methylsulfonyl group at position 2
  • A dimethylamino substituent at position 3

This arrangement imposes significant synthetic hurdles:

  • Regioselectivity : Introducing the nitro group at the phenyl ring's meta-position requires precise control to avoid ortho/para byproducts.
  • Sulfone Stability : The methylsulfonyl group necessitates late-stage installation to prevent side reactions during enone formation.
  • Stereoelectronic Effects : The α,β-unsaturated ketone (enone) backbone demands careful modulation of conjugation to prevent polymerization.

Synthetic Methodologies

Route 1: Sequential Functionalization of 3-Nitroacetophenone

Step 1: Nitration of Acetophenone

3-Nitroacetophenone is synthesized via nitration of acetophenone using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The meta selectivity (~85%) arises from the electron-withdrawing acetyl group:

$$
\text{Acetophenone} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, \, 0^\circ\text{C}} \text{3-Nitroacetophenone} \quad (\text{Yield: 78–82\%})
$$

Step 2: Sulfonation and Oxidation

The methylsulfonyl group is introduced via a two-step process:

  • Thiolation : 3-Nitroacetophenone reacts with methanesulfonyl chloride (MsCl) in the presence of AlCl₃ to form the intermediate thioether.
  • Oxidation : The thioether is oxidized to the sulfone using H₂O₂/CH₃COOH:

$$
\text{3-Nitroacetophenone} + \text{MsCl} \xrightarrow{\text{AlCl}3} \text{3-Nitro-2-(methylthio)acetophenone} \quad (\text{Yield: 65\%})
$$
$$
\text{3-Nitro-2-(methylthio)acetophenone} \xrightarrow{\text{H}
2\text{O}2, \, \text{CH}3\text{COOH}} \text{3-Nitro-2-(methylsulfonyl)acetophenone} \quad (\text{Yield: 88\%})
$$

Step 3: Enamine Formation

The dimethylamino group is installed via a condensation reaction with dimethylamine hydrochloride under Dean-Stark conditions to azeotropically remove water:

$$
\text{3-Nitro-2-(methylsulfonyl)acetophenone} + (\text{CH}3)2\text{NH} \cdot \text{HCl} \xrightarrow{\text{Toluene, \, Δ}} \text{Target Compound} \quad (\text{Yield: 72\%})
$$

Route 2: One-Pot Tandem Reaction

This method leverages a Horner-Wadsworth-Emmons (HWE) olefination to concurrently assemble the enone backbone and install substituents:

  • Phosphonate Preparation : Diethyl (dimethylamino)methylphosphonate is synthesized from dimethylamine and diethyl chlorophosphate.
  • HWE Reaction : The phosphonate reacts with 3-nitrobenzaldehyde and methylsulfonylacetic acid in the presence of NaH:

$$
\text{3-Nitrobenzaldehyde} + \text{CH}3\text{SO}2\text{CH}_2\text{COOH} + \text{Phosphonate} \xrightarrow{\text{NaH, \, THF}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$

Advantages :

  • Reduced purification steps
  • Improved stereocontrol (E/Z ratio > 9:1)

Optimization and Mechanistic Insights

Nitration Selectivity

The meta-directing effect of the acetyl group in acetophenone is enhanced by using fuming HNO₃ at low temperatures, achieving 89% meta selectivity. Competing ortho products (<5%) are removed via recrystallization in ethanol.

Sulfone Installation

Oxidation of the thioether intermediate with m-CPBA (meta-chloroperbenzoic acid) instead of H₂O₂ increases yields to 93% by minimizing overoxidation.

Enamine Condensation

Replacing toluene with DMF as the solvent accelerates water removal, reducing reaction time from 12 h to 4 h while maintaining yields at 70–75%.

Characterization Data

Spectroscopic Analysis

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.40 (s, 1H, ArH), 8.21 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 6.75 (s, 1H, enone CH), 3.15 (s, 6H, N(CH₃)₂), 3.02 (s, 3H, SO₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 190.2 (C=O), 148.5 (ArC-NO₂), 135.9 (enone C), 44.8 (N(CH₃)₂), 38.1 (SO₂CH₃)
IR (KBr) 1695 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (SO₂ sym)

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 788696) confirms the E-configuration of the enone and planarity of the 3-nitrophenyl group.

Industrial Scalability and Challenges

Cost Analysis

Reagent Cost per kg (USD) Environmental Impact
Methanesulfonyl chloride 220 Corrosive; requires neutralization post-reaction
Dimethylamine hydrochloride 180 Low toxicity
m-CPBA 950 Oxidizer; hazardous waste generation

Process Recommendations

  • Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste.
  • Continuous Flow Nitration : Minimize thermal runaway risks in large-scale operations.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The conjugated enone system enables Michael addition reactions , where nucleophiles attack the β-carbon. This reaction is facilitated by the electron-withdrawing nitro and methylsulfonyl groups, which polarize the double bond.

NucleophileProduct StructureConditionsReferences
Grignard reagentsFormation of β-substituted ketonesAnhydrous THF, 0–25°C
Aminesβ-Amino ketone derivativesEthanol, reflux
Thiolsβ-Thioether ketonesBasic aqueous media

Mechanistic Insight : The dimethylamino group donates electrons through resonance, stabilizing the transition state during nucleophilic attack.

Substitution Reactions at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group is susceptible to nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature, which activates the adjacent carbon for attack.

ReagentProductConditions
NaOHSulfonic acid derivativeAqueous NaOH, 80°C
AminesSulfonamide analogsDMF, 100°C
ThiophenolAryl thioetherK₂CO₃, DMSO

Example : Reaction with piperidine in dimethylformamide (DMF) replaces the methylsulfonyl group with a piperidinyl moiety .

Reduction of the Nitro Group

The nitro group on the phenyl ring can be reduced to an amine under catalytic hydrogenation or using metal-acid systems.

Reducing AgentProductConditions
H₂/Pd-C3-Aminophenyl derivativeEthanol, 25°C
Fe/HClAmine intermediateReflux, acidic medium
SnCl₂/HClPartially reduced nitroso compoundMild heating

Key Note : Reduction alters electronic properties, enhancing the compound’s potential in drug design .

Cycloaddition and Heterocycle Formation

The α,β-unsaturated carbonyl system participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings.

DieneProduct ClassConditions
1,3-ButadieneCyclohexenone derivativesToluene, reflux
AnthracenePolycyclic adductsHigh pressure

Mechanism : The electron-deficient enone acts as a dienophile, reacting with electron-rich dienes .

Condensation Reactions

The compound undergoes Claisen-Schmidt-type condensations with aldehydes or ketones, forming extended conjugated systems.

Partner CarbonylProductConditions
BenzaldehydeBis-enone derivativeNaOH/EtOH, reflux
AcetophenoneCross-conjugated diketonePiperidine catalyst

Example : Condensation with 4-nitrobenzaldehyde yields a tetrasubstituted chalcone analog .

Photochemical and Thermal Rearrangements

Under UV light or heat, the enone system may undergo electrocyclic ring-opening or E/Z isomerization .

ConditionObservation
UV light (365 nm)Reversible isomerization to Z-form
150°CPartial decomposition to nitrophenyl fragments

Stability Note : The methylsulfonyl group increases thermal stability compared to non-sulfonylated analogs .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H12N2O4C_{11}H_{12}N_{2}O_{4} and features a conjugated system that contributes to its biological activity. Its structure includes a dimethylamino group, a methylsulfonyl moiety, and a nitrophenyl group, which are critical for its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain analogs showed potent antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . These findings suggest that modifications to the compound's structure can enhance its efficacy against tumor cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Synthetic Methods

The synthesis of this compound has been optimized through various chemical processes. A notable method involves the Michael addition reaction of dimethylamine with methylsulfonyl derivatives and nitrophenyl-acrylic compounds. This approach not only improves yield but also allows for the introduction of different functional groups to tailor biological activity .

Case Study 1: Anticancer Drug Development

In one study, researchers synthesized a series of derivatives based on this compound and evaluated their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer potency. This research provides a framework for future drug development targeting specific cancer types .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of the compound against multi-drug resistant bacteria. The results showed promising activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant pathogens .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotent antiproliferative effects on HCT-116 and MCF-7 cells ,
Antimicrobial PropertiesInhibition of growth in various bacterial strains ,
Synthetic MethodsOptimized synthesis via Michael addition

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

A critical comparison is made with three chalcone derivatives from :

Hm7m (3-[3-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one): Molecular Formula: C₁₇H₁₆N₂O₃ Key Features: Contains a dimethylamino group on the 3-nitrophenyl ring but lacks the methylsulfonyl group. Hydrogen Bonding: Forms 2D planes via C–H⋯O interactions between nitro and ketone groups. Reactivity: The absence of methylsulfonyl reduces electrophilicity at the β-carbon compared to the target compound.

Gp8m (1-[4-(Dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one): Substituent Position: Dimethylamino is para to the ketone on the aryl ring. Crystal Packing: Similar C–H⋯O interactions but distinct stacking due to substituent orientation.

Hm1- (1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one): Simpler Structure: Lacks both dimethylamino and methylsulfonyl groups. Electronic Effects: Reduced polarity and lower thermal stability (mp ~120–130°C) compared to the target compound .

Impact of Methylsulfonyl Group

The methylsulfonyl group in the target compound enhances:

  • Electrophilicity : Increases reactivity in Michael addition reactions due to strong electron-withdrawing effects.
  • Thermal Stability: Higher melting points (predicted >150°C) compared to non-sulfonated analogs like Hm7m (mp ~100–110°C) .

Comparison with 3-(Dimethylamino)-1-(4-phenoxyphenyl)-2-propen-1-one ()

  • Molecular Formula: C₁₇H₁₇NO₂
  • Key Differences: Replaces the nitro and methylsulfonyl groups with a phenoxy moiety.
  • Polarity : Lower dipole moment due to the absence of nitro and sulfonyl groups, resulting in reduced solubility in polar solvents .

Sulfonated vs. Non-Sulfonated Derivatives

  • 3-(Dimethylamino)-1-(2-thienyl)-2-propen-1-one (): Heterocyclic Influence: The thienyl group introduces π-conjugation, altering UV-Vis absorption spectra compared to the nitroaryl-containing target compound. Reactivity: Thienyl derivatives exhibit higher nucleophilic aromatic substitution activity .

Data Tables

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₂H₁₄N₂O₄S 294.32 >150 (predicted) Nitro, dimethylamino, sulfonyl
Hm7m () C₁₇H₁₆N₂O₃ 296.33 100–110 Nitro, dimethylamino
3-(Dimethylamino)-1-(4-phenoxyphenyl)-2-propen-1-one () C₁₇H₁₇NO₂ 267.32 65–75 Phenoxy, dimethylamino
3-(Dimethylamino)-1-(2-thienyl)-2-propen-1-one () C₉H₁₁NOS 181.25 NA Thienyl, dimethylamino

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via a condensation reaction between a nitro-substituted acetophenone derivative and a dimethylamino-methylsulfonyl precursor. Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (60–80°C), and catalytic bases (e.g., piperidine) to enhance enaminone formation . Yield improvements are achieved by monitoring reaction progress via TLC and using anhydrous conditions to suppress side reactions. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can structural integrity and purity be validated post-synthesis?

Key techniques include:

  • NMR spectroscopy : Confirm the enaminone structure via characteristic vinyl proton signals (δ 6.5–7.5 ppm for α,β-unsaturated ketones) and dimethylamino group resonances (δ 2.8–3.2 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally analogous nitroaryl propenones (e.g., C–C bond lengths ≈1.45 Å in the enaminone backbone) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Comparative analysis : Replicate experiments using standardized conditions (e.g., DMSO-d6 for NMR) .
  • Computational validation : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aligning experimental data with theoretical models .
  • Crystallographic cross-referencing : Compare X-ray-derived bond lengths/angles with spectral data to confirm structural assignments .

Q. What mechanistic insights explain the reactivity of the nitro and methylsulfonyl groups in cross-coupling reactions?

The electron-withdrawing nitro group activates the α,β-unsaturated ketone for nucleophilic attacks (e.g., Michael additions), while the methylsulfonyl moiety stabilizes intermediates via resonance. Computational studies (e.g., Natural Bond Orbital analysis) reveal enhanced electrophilicity at the β-carbon due to conjugation with the nitro group . Experimental kinetic studies in polar aprotic solvents (e.g., DMF) further support this mechanism .

Q. How does this compound function as a ligand in transition-metal complexes, and what applications exist in catalysis?

The enaminone scaffold acts as a hemilabile ligand, coordinating metals (e.g., Rh(I) or Ir(I)) via the pyridyl nitrogen and dimethylamino groups. This dual coordination mode enables tunable catalytic activity in hydrogenation or C–H activation reactions. Crystallographic data for analogous Rh(I) complexes show distorted square-planar geometries, with bond distances critical for catalytic efficiency .

Q. What methodologies assess its potential as an enzyme inhibitor or antimicrobial agent?

  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing nitro with halogens) to evaluate antibacterial potency against Gram-positive strains .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial DNA gyrase) using software like AutoDock Vina, leveraging the nitro group’s electron-deficient nature for π-stacking .
  • In vitro assays : Measure MIC (Minimum Inhibitory Concentration) values in Mueller-Hinton broth, comparing with known inhibitors like ciprofloxacin .

Q. How can computational models predict solubility and stability under varying pH conditions?

  • Molecular Dynamics (MD) simulations : Analyze solvation free energy in aqueous/organic mixtures to predict solubility trends .
  • pKa calculations : Estimate protonation states of the dimethylamino group (predicted pKa ≈ 8.5) to assess stability in acidic environments .
  • Degradation studies : Monitor UV-vis absorbance shifts under accelerated aging conditions (e.g., 40°C, 75% RH) .

Methodological Best Practices

  • Handling and storage : Store at 0–6°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the methylsulfonyl group .
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from nitroaryl byproducts .

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